molecular formula C15H21BO3 B14148465 1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone CAS No. 149989-80-0

1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone

Cat. No.: B14148465
CAS No.: 149989-80-0
M. Wt: 260.14 g/mol
InChI Key: OUSYDPRLDOIVPE-UHFFFAOYSA-N
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Description

1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone is an organic compound with the molecular formula C15H21BO3. This compound is notable for its inclusion of a boron atom within a dioxaborolane ring, which is a common feature in boronic acid derivatives. These derivatives are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone primarily involves its role as a boron-containing reagent in organic synthesis. The boron atom in the dioxaborolane ring can form stable complexes with various organic molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved include the formation of carbon-carbon bonds through palladium-catalyzed mechanisms .

Comparison with Similar Compounds

Properties

CAS No.

149989-80-0

Molecular Formula

C15H21BO3

Molecular Weight

260.14 g/mol

IUPAC Name

1-[2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone

InChI

InChI=1S/C15H21BO3/c1-11(17)13-9-7-6-8-12(13)10-16-18-14(2,3)15(4,5)19-16/h6-9H,10H2,1-5H3

InChI Key

OUSYDPRLDOIVPE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2C(=O)C

Origin of Product

United States

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